

Spectroscopic Analysis of 5-(Benzyloxy)-2-bromoaniline Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 5-(Benzyloxy)-2-bromoaniline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for a series of **5-(benzyloxy)-2-bromoaniline** derivatives. The inclusion of various substituents on the aniline ring allows for a systematic evaluation of their electronic effects on the spectral properties of the core molecule. This information is crucial for the unambiguous identification and characterization of these compounds in synthetic chemistry and drug discovery programs.

Comparative Spectroscopic Data

The following table summarizes the key ^1H NMR, ^{13}C NMR, and mass spectrometry data for the parent **5-(benzyloxy)-2-bromoaniline** and its 4-substituted derivatives. The data presented is illustrative, based on characteristic values for similarly substituted aromatic compounds, to demonstrate the expected spectral shifts.

Compound	Structure	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	Mass Spec (m/z)
5-(Benzyloxy)-2-bromoaniline	R = H	7.45-7.30 (m, 5H, Ar-H), 6.95 (d, 1H), 6.50 (dd, 1H), 6.30 (d, 1H), 5.05 (s, 2H, OCH ₂), 4.50 (br s, 2H, NH ₂)	158.0, 148.0, 137.0, 129.0, 128.5, 128.0, 118.0, 115.0, 110.0, 105.0, 70.5	278.0 (M ⁺), 280.0 (M+2)
5-(Benzyloxy)-2-bromo-4-methylaniline	R = CH ₃	7.45-7.30 (m, 5H, Ar-H), 6.80 (s, 1H), 6.20 (s, 1H), 5.00 (s, 2H, OCH ₂), 4.40 (br s, 2H, NH ₂), 2.10 (s, 3H, CH ₃)	156.0, 146.0, 137.0, 129.0, 128.5, 128.0, 125.0, 118.0, 110.0, 105.0, 70.5, 20.0	292.0 (M ⁺), 294.0 (M+2)
5-(Benzyloxy)-2-bromo-4-chloroaniline	R = Cl	7.45-7.30 (m, 5H, Ar-H), 7.05 (s, 1H), 6.40 (s, 1H), 5.10 (s, 2H, OCH ₂), 4.60 (br s, 2H, NH ₂)	157.0, 147.0, 136.5, 129.0, 128.5, 128.0, 123.0, 119.0, 115.0, 110.0, 71.0	311.9 (M ⁺), 313.9 (M+2), 315.9 (M+4)

Experimental Protocols

The following are general procedures for the synthesis and spectroscopic characterization of the **5-(benzyloxy)-2-bromoaniline** derivatives.

General Synthesis of 4-Substituted 5-(Benzyloxy)-2-bromoanilines

A common route for the synthesis of these derivatives involves the reduction of a corresponding nitro-intermediate.

- Nitration: The parent 4-substituted 3-aminophenol is first protected and then nitrated to introduce a nitro group at the 6-position.
- Benzylation: The hydroxyl group is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
- Bromination: A brominating agent like N-bromosuccinimide (NBS) is used to introduce a bromine atom at the 2-position.
- Reduction: The nitro group is subsequently reduced to an amine using a reducing agent such as tin(II) chloride or catalytic hydrogenation to yield the final **5-(benzyloxy)-2-bromoaniline** derivative.

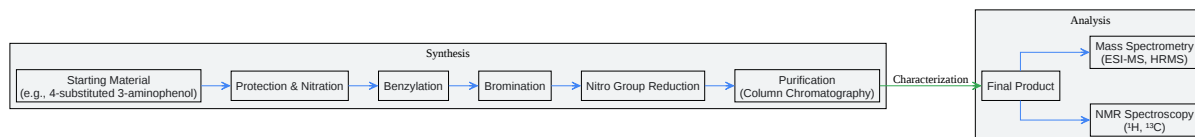
The crude product is then purified by column chromatography on silica gel.

Spectroscopic Characterization

- ^1H and ^{13}C NMR Spectroscopy: NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl_3) or dimethyl sulfoxide ($\text{DMSO}-d_6$) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

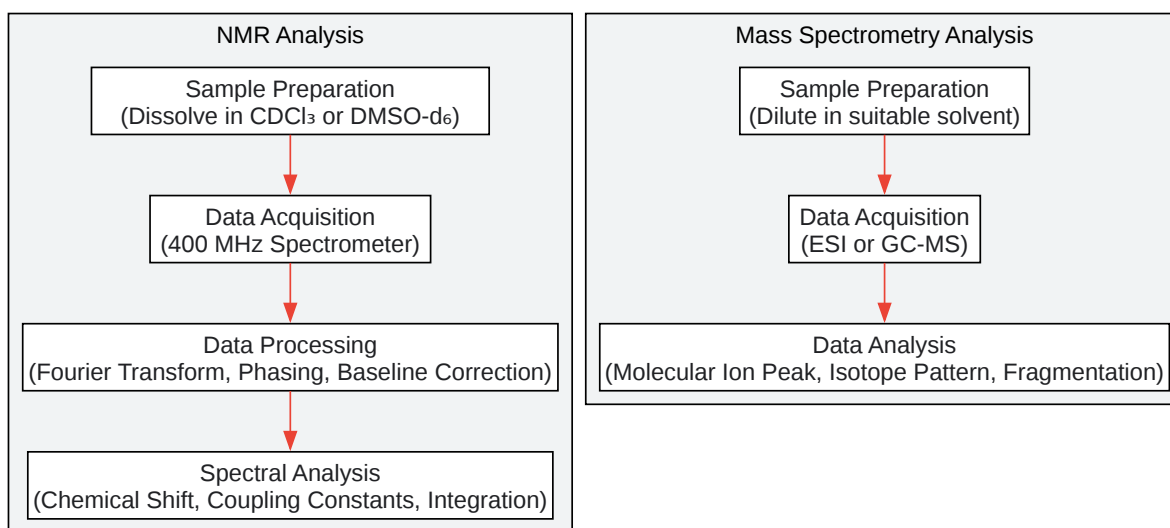
Visualizing the Workflow

The following diagrams illustrate the general synthetic and analytical workflow for the **5-(benzyloxy)-2-bromoaniline** derivatives.



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Caption: General workflow for the synthesis and analysis of **5-(benzyloxy)-2-bromoaniline** derivatives.



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